molecular formula C19H18N2O3 B5076241 Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5076241
M. Wt: 322.4 g/mol
InChI Key: XTXVIQWVFGHLRD-UHFFFAOYSA-N
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Description

Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of dihydropyrimidinones (DHPMs), which are primarily synthesized via the renowned Biginelli reaction . These compounds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities. Dihydropyrimidinone scaffolds have been extensively studied for their diverse biological effects, which include antimicrobial, anticancer, anti-inflammatory, and calcium channel modulation activities . The specific substitution pattern on this core structure, featuring a benzyl ester and a phenyl group at the 4-position of the pyrimidine ring, is designed to explore structure-activity relationships and optimize biological potency for various therapeutic targets. Researchers utilize this compound as a key intermediate or precursor in the development of novel bioactive molecules. Its structure has been characterized by standard analytical techniques, including NMR and mass spectrometry, to ensure identity and purity for research applications . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-16(18(22)24-12-14-8-4-2-5-9-14)17(21-19(23)20-13)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXVIQWVFGHLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204260
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of benzyl acetoacetate with urea and an aromatic aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

ConditionsReagentsProductYieldData Source
Acidic (HCl, H₂SO₄)H₂O, reflux6-Methyl-2-oxo-4-phenyl-1,2,3,4-THP-5-carboxylic acid85–92%
Basic (NaOH, KOH)Aqueous ethanol, 60–80°CCorresponding carboxylate salt78–88%

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic conditions (saponification) generate carboxylate intermediates, isolable via acid workup .

  • The carboxylic acid derivative (CAS 60750-37-0) exhibits a melting point of 166°C and a predicted pKa of 11.25 .

Alkylation and Acylation

The NH group of the pyrimidine ring participates in nucleophilic alkylation and acylation:

Reaction TypeReagentsConditionsProductApplication
AlkylationAlkyl halides (R-X)DMF, K₂CO₃, 60–80°CN-Alkylated tetrahydropyrimidinesBioactivity modulation
AcylationAcyl chlorides (R-COCl)CH₂Cl₂, Et₃N, 0–25°CN-Acylated derivativesProdrug synthesis

Mechanistic Insights :

  • Alkylation occurs via SN2 displacement, favored by polar aprotic solvents.

  • Acylation forms stable amide bonds, enhancing metabolic stability in drug candidates.

Nucleophilic Substitution at the Benzyl Group

The benzyloxycarbonyl (Cbz) group is susceptible to nucleophilic displacement:

NucleophileReagentsConditionsProductYield
AminesR-NH₂, DMSO100–120°C, 12–24 hrs5-Carbamoyl derivatives65–75%
ThiolsR-SH, K₂CO₃, acetoneReflux, 6–8 hrsThioester analogs70–80%

Notable Example :

  • Substitution with benzylamine generates a carbamate-linked hybrid structure, enhancing solubility in hydrophobic matrices.

Oxidation and Reduction

Controlled redox reactions modify key functional groups:

Oxidation of the Methyl Group

Oxidizing AgentConditionsProductOutcome
KMnO₄H₂SO₄, 80–100°C6-Carboxy derivativeEnhanced polarity
CrO₃Acetic acid, 50–60°C6-Keto intermediateReactivity for condensation

Reduction of the Keto Group

Reducing AgentConditionsProductApplication
NaBH₄MeOH, 0–25°C2-Hydroxy-1,2,3,4-THP derivativeChiral intermediate
H₂/Pd-CEthyl acetate, RT2-Deoxy analogBioactivity screening

Data Highlights :

  • KMnO₄ oxidation under acidic conditions achieves >90% conversion to the carboxylic acid.

  • NaBH₄ reduction preserves the pyrimidine ring while introducing a stereocenter at C2.

Cyclization and Ring Expansion

The compound participates in cycloadditions and ring-expansion reactions:

Reaction TypeReagentsConditionsProductKey Feature
CyclizationPTSA, DCE, refluxFused pyrimido-quinazolinonesEnhanced π-conjugation
Ring ExpansionNaN₃, CuI, DMFTriazole-linked macrocyclesClick chemistry utility

Case Study :

  • Microwave-assisted cyclization with p-toluenesulfonic acid (PTSA) yields tricyclic derivatives with fluorescence properties .

Comparative Reactivity Table

ReactionOptimal Temp (°C)Time (hrs)Yield Range (%)Selectivity
Hydrolysis (acid)80–1004–685–92High
Alkylation60–8012–2465–75Moderate
Oxidation (KMnO₄)80–1002–490–95High
Cyclization120 (MW)1–270–85High

Spectroscopic Characterization

Post-reaction analyses employ advanced techniques:

TechniqueKey Data for Hydrolysis Product
¹H NMR δ 7.32–7.28 (m, 5H, Ar-H), 5.54 (bs, 1H, NH), 2.35 (s, 3H, CH₃)
FTIR 3241.7 cm⁻¹ (N-H), 1726.8 cm⁻¹ (C=O), 1648.9 cm⁻¹ (C=N)
MS m/z 232.23 [M+H]⁺

This comprehensive analysis underscores the compound’s versatility in organic synthesis, driven by its multifunctional architecture. Future research should explore enantioselective modifications and catalytic green chemistry approaches to expand its applicability .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 322.36 g/mol
  • Boiling Point : Predicted at approximately 560.1 °C
  • Density : 1.184 g/cm³

These properties contribute to its stability and reactivity in various chemical reactions, making it suitable for different applications.

Antimicrobial Activity

Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine derivatives have been studied for their antibacterial and antitubercular properties. Research indicates that modifications in the tetrahydropyrimidine structure can enhance efficacy against specific bacterial strains. For instance, derivatives have shown promising results against resistant strains of Mycobacterium tuberculosis .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves the inhibition of cell proliferation in various cancer cell lines, suggesting that it may interfere with cellular signaling pathways critical for tumor growth .

Synthetic Pathways

Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized through multi-step reactions involving condensation and cyclization processes. The synthesis typically employs readily available starting materials and has been optimized for yield and purity .

Reactivity in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations allows it to be used as a building block for more complex molecules. For example, it can be utilized in the synthesis of novel heterocyclic compounds with potential biological activities .

Case Study 1: Antimicrobial Testing

In a study published in a peer-reviewed journal, derivatives of benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine were tested against several bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Research

Another research project focused on evaluating the anticancer effects of this compound on human cancer cell lines. The findings revealed that specific derivatives induced apoptosis and inhibited cell migration, suggesting a potential therapeutic role in cancer treatment .

Mechanism of Action

The mechanism of action of Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Variations in substituents at positions 4 and 5 significantly influence physicochemical and biological properties:

Position 4 Modifications
  • 4-Fluorophenyl and 3-nitrophenyl derivatives : Synthesized but biological activities remain unexplored .
  • 4-Isopropylphenyl derivative : Reported in solubility studies, suggesting steric effects may alter crystallinity .
Position 5 Ester Groups
  • Benzyl vs. Methyl and ethyl esters are more polar, affecting solubility .

Physical and Spectral Properties

  • Melting Points: Benzyl ester: Not explicitly reported, but analogous ethyl esters melt at 200–202°C , while methyl esters melt at 193–194°C . Substituent effects: Electron-withdrawing groups (e.g., nitro) may increase melting points due to stronger intermolecular forces.
  • NMR Data :

    • Ethyl ester (¹H NMR, DMSO-d₆): δ 1.10 (t, 3H), 2.27 (s, 3H), 4.00 (q, 2H) .
    • Methyl ester (¹H NMR, CDCl₃): δ 2.59 (s, 3H), 3.58 (s, 3H) .
    • The benzyl ester’s aromatic protons (C₆H₅CH₂) would likely appear as a multiplet near δ 7.2–7.5, distinguishing it from aliphatic esters.
  • Solubility: Methyl ester shows higher solubility in isopropanol and ethyl acetate compared to benzene, attributed to polar interactions . Benzyl derivatives may exhibit lower aqueous solubility due to increased hydrophobicity.

Biological Activity

Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 60750-23-4) is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on various studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₃
Molecular Weight322.358 g/mol
LogP3.715
PSA (Polar Surface Area)67.43 Ų

These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological membranes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have reported the compound's potential as an antimicrobial agent. It has shown effectiveness against a range of bacteria and fungi by disrupting cell wall synthesis and inhibiting essential metabolic pathways. For instance, a study demonstrated that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In particular, it has shown promise against breast and colon cancer cell lines by inhibiting proliferation and promoting cell cycle arrest .

Anti-inflammatory Effects

Research suggests that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity has been linked to its ability to modulate signaling pathways such as NF-kB and MAPK .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Signal Transduction Modulation : It may alter signaling cascades that regulate inflammation and apoptosis.
  • Cell Membrane Interaction : Its lipophilicity allows it to penetrate cell membranes effectively, influencing intracellular targets.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including benzyl 6-methyl-2-oxo-4-phenyl derivatives. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.

Study on Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that treatment with benzyl 6-methyl-2-oxo-4-phenyl compounds resulted in a dose-dependent decrease in cell viability. The IC50 values were reported to be around 15 µM, highlighting its potential as a therapeutic agent .

Q & A

Q. What are the most effective synthetic routes for Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do yields vary with reaction conditions?

The compound is typically synthesized via Biginelli-like multicomponent reactions. In a comparative study, five routes (A–E) using varying solvents, catalysts, and heating methods were tested. Route B achieved the highest yield (62%) under reflux conditions with ethanol as the solvent, while Route C yielded only 31% due to poor solubility of intermediates (Table 1) .

Table 1: Synthesis yields across different routes

RouteSolventCatalystTemperatureYield (%)
AEthanolHClReflux58
BEthanolH2SO4Reflux62
CDMFNone120°C31
DAcetonitrileAcOH80°C40
ETolueneK2CO3100°C38

Methodological Insight: Optimize solvent polarity and acid catalysis (e.g., H2SO4) to enhance cyclization efficiency. Recrystallization from ethanol improves purity post-synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Key techniques include 1H NMR , IR , and elemental analysis :

  • 1H NMR (CDCl3): Signals at δ 2.59 (s, CH3), 3.58 (s, OCH3), and 7.43–7.61 (m, aromatic protons) confirm substituent positions .
  • IR : Peaks at 1705 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O) validate functional groups .
  • Elemental analysis : Matches calculated values (e.g., C: 63.93%, H: 4.95%, N: 11.47%) to confirm purity .

Methodological Insight: Use deuterated solvents (e.g., CDCl3) to avoid signal overlap. Cross-reference with literature spectra for regioselectivity validation .

Advanced Questions

Q. How can reaction regioselectivity be controlled during N-arylation of this compound?

N-arylation is sensitive to solvent and base selection. A study using iodobenzene as an arylating agent found that toluene with K2CO3 (1.2 equivalents) minimized side products (e.g., O-arylation) and achieved 78% yield. Polar solvents like DMF led to decomposition, while t-BuOK caused over-alkylation .

Methodological Insight: Screen bases (e.g., K2CO3 vs. NaOH) and monitor reaction progress via TLC. Use inert atmospheres to prevent oxidation of intermediates .

Q. What crystallographic tools and parameters are essential for resolving structural ambiguities or polymorphism?

Single-crystal X-ray diffraction with SHELXL refinement is critical. For example, conformational polymorphism in a para-fluoro derivative was identified using:

  • ORTEP-3 : Visualized puckering amplitudes (q = 0.42 Å) and phase angles (φ = 18°).
  • DSC : Detected two endothermic peaks (T₁ = 128°C, T₂ = 131°C) for polymorphs .

Methodological Insight: Collect high-resolution data (θ < 25°) and refine using SHELX’s least-squares algorithm. Validate hydrogen bonding (N–H⋯O) with Mercury 4.0 .

Q. How do substituents on the phenyl ring influence supramolecular packing and intermolecular interactions?

Substituents dictate hydrogen-bonding networks and C–H⋯π interactions . For example:

  • Electron-withdrawing groups (e.g., NO2) enhance N–H⋯O dimer formation, creating sheet-like layers.
  • Methoxy groups introduce weak C–H⋯O interactions, stabilizing 3D frameworks .

Methodological Insight: Analyze Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions (e.g., 12% H-bonding, 8% π-stacking) .

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